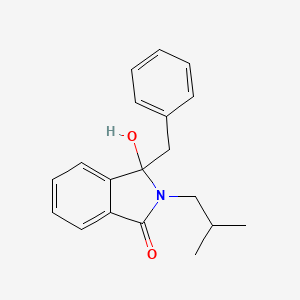
3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone
Descripción general
Descripción
3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone (BHII) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHII is a member of the isoindolinone family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone is not fully understood, but studies have suggested that it may act by modulating the activity of various signaling pathways. 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defenses. Additionally, 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has been found to modulate the activity of the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and can reduce oxidative stress by increasing the activity of antioxidant enzymes. 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Additionally, 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has been found to have a protective effect on the liver and to improve glucose metabolism in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone in lab experiments is its potential toxicity. Studies have shown that 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone can be toxic to certain cell types at high concentrations, and more research is needed to determine its safety profile.
Direcciones Futuras
There are several future directions for research on 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone. One potential area of research is to investigate the potential therapeutic applications of 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate the potential use of 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone as a chemopreventive agent in the prevention of cancer. Additionally, more research is needed to determine the safety profile of 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone and to investigate its potential toxicity in different cell types.
Aplicaciones Científicas De Investigación
3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone exhibits anti-inflammatory, antioxidant, and anticancer properties. 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. 3-benzyl-3-hydroxy-2-isobutyl-1-isoindolinone has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
3-benzyl-3-hydroxy-2-(2-methylpropyl)isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)13-20-18(21)16-10-6-7-11-17(16)19(20,22)12-15-8-4-3-5-9-15/h3-11,14,22H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATBHAOYBTWGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C1(CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



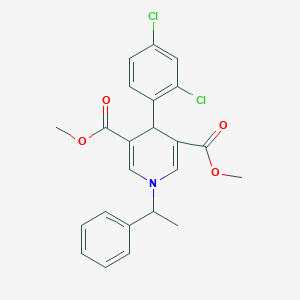

![ethyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932655.png)
![4-nitro-5-{[4-(4-pyridinylmethyl)phenyl]amino}phthalonitrile](/img/structure/B3932656.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylacrylamide](/img/structure/B3932660.png)
![N-[6-(4-chlorophenyl)-5-phenylfuro[2,3-d]pyrimidin-4-yl]-4-nitrobenzamide](/img/structure/B3932664.png)
![3-(2-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932671.png)
![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)

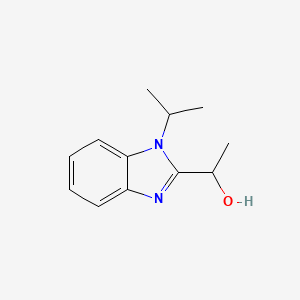
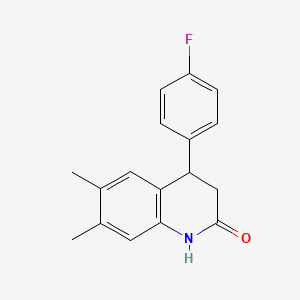
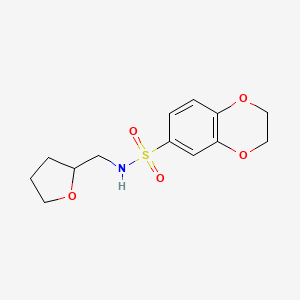
![N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3932722.png)
![N-{3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3932730.png)